molecular formula C20H16N2O3S B3478709 N-[4-(benzyloxy)phenyl]-1,2-benzisothiazol-3-amine 1,1-dioxide

N-[4-(benzyloxy)phenyl]-1,2-benzisothiazol-3-amine 1,1-dioxide

Cat. No. B3478709
M. Wt: 364.4 g/mol
InChI Key: ZZQAGMZPDMKBQK-UHFFFAOYSA-N
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Description

The compound “N-[4-(benzyloxy)phenyl]-1,2-benzisothiazol-3-amine 1,1-dioxide” is a complex organic molecule. It contains a benzisothiazol group, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements), and a benzyloxyphenyl group, which is a benzene ring with a benzyloxy (benzyl + oxygen) substituent .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzisothiazol ring and the attachment of the benzyloxyphenyl group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzisothiazol and benzyloxyphenyl groups would likely contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The benzisothiazol group could potentially undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure. Unfortunately, without specific data, it’s difficult to predict these properties .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for potential medicinal applications, its mechanism of action would involve how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for causing harm to the environment. Proper handling and disposal procedures should be followed when working with this compound .

Future Directions

The future research directions for this compound could involve further studies to understand its properties, potential uses, and mechanisms of action. It could also involve the development of new synthesis methods or the exploration of its potential applications in fields like medicine or materials science .

properties

IUPAC Name

1,1-dioxo-N-(4-phenylmethoxyphenyl)-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S/c23-26(24)19-9-5-4-8-18(19)20(22-26)21-16-10-12-17(13-11-16)25-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQAGMZPDMKBQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC3=NS(=O)(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(benzyloxy)phenyl]-1,2-benzisothiazol-3-amine 1,1-dioxide
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N-[4-(benzyloxy)phenyl]-1,2-benzisothiazol-3-amine 1,1-dioxide
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N-[4-(benzyloxy)phenyl]-1,2-benzisothiazol-3-amine 1,1-dioxide
Reactant of Route 4
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N-[4-(benzyloxy)phenyl]-1,2-benzisothiazol-3-amine 1,1-dioxide
Reactant of Route 5
N-[4-(benzyloxy)phenyl]-1,2-benzisothiazol-3-amine 1,1-dioxide
Reactant of Route 6
N-[4-(benzyloxy)phenyl]-1,2-benzisothiazol-3-amine 1,1-dioxide

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